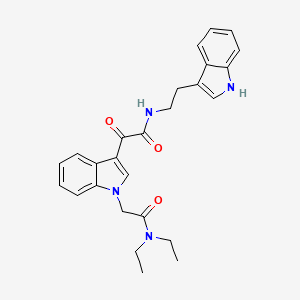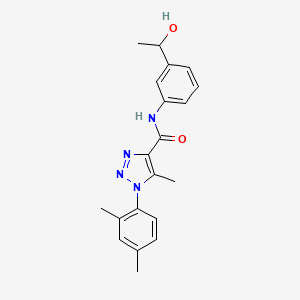
Methyl 4-bromo-3-cyanobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-3-cyanobenzoate is a compound that is structurally related to various benzoate derivatives, which have been extensively studied due to their diverse applications in pharmaceuticals, materials science, and organic synthesis. Although the specific compound methyl 4-bromo-3-cyanobenzoate is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that could be extrapolated to methyl 4-bromo-3-cyanobenzoate.
Synthesis Analysis
The synthesis of related benzoate compounds involves various strategies, including electrophilic aromatic substitution, radical reactions, and carboxylation processes. For instance, methyl 4-(bromomethyl)benzoate was synthesized using N-bromosuccinimide and methyl 4-methylbenzoate under optimized conditions, achieving a high yield of 90.5% . Similarly, the synthesis of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate involved reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid . These methods could potentially be adapted for the synthesis of methyl 4-bromo-3-cyanobenzoate by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of benzoate derivatives is often characterized using techniques such as single-crystal X-ray diffraction, FTIR, NMR, and computational methods . For example, the crystal structure of methyl 4-hydroxybenzoate was determined and analyzed using Hirshfeld surface analysis to understand the intermolecular interactions . Similarly, the structure of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate was confirmed by XRD and further optimized using computational methods . These studies provide a foundation for predicting the molecular structure of methyl 4-bromo-3-cyanobenzoate.
Chemical Reactions Analysis
Benzoate derivatives participate in various chemical reactions, including radical cyclization and carboxylation . The electrochemical reduction of 2-(2-propynyloxy)bromobenzenes in the presence of carbon dioxide and methyl 4-tert-butylbenzoate led to the formation of succinic acid derivatives . This demonstrates the reactivity of bromobenzoate compounds in radical-mediated transformations, which could be relevant for methyl 4-bromo-3-cyanobenzoate.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoate derivatives are influenced by their molecular structure. The experimental and computed vibrational spectra of these compounds show strong correlation, indicating the reliability of computational methods in predicting physical properties . The frontier orbital energies, such as HOMO and LUMO, are used to calculate chemical quantum parameters and provide insights into the reactivity of the molecules . These analyses are crucial for understanding the properties of methyl 4-bromo-3-cyanobenzoate.
Aplicaciones Científicas De Investigación
Photodynamic Therapy
Methyl 4-bromo-3-cyanobenzoate derivatives have applications in photodynamic therapy (PDT). A study by Pişkin, Canpolat, and Öztürk (2020) explored the synthesis of zinc phthalocyanine compounds with properties suitable for PDT, highlighting their potential as Type II photosensitizers for cancer treatment. These compounds exhibit high singlet oxygen quantum yield and good fluorescence properties, crucial for the effectiveness in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Chemical Properties
The compound's synthesis and chemical properties have been a subject of study. For instance, Chen Bing-he (2008) reported on the synthesis of a related compound, Methyl 4-bromo-2-methoxybenzoate, detailing the steps and conditions for achieving high purity and yield. This research provides insight into the methodologies applicable to the synthesis of Methyl 4-bromo-3-cyanobenzoate (Chen Bing-he, 2008).
Structure-Property Relationships
The structure-property relationships of similar halogenbenzoic acids, including those related to Methyl 4-bromo-3-cyanobenzoate, have been examined. Zherikova et al. (2016) conducted a comprehensive study on the vapor pressures, melting temperatures, and enthalpies of fusion for bromobenzoic acids. Their findings are valuable for understanding the thermochemical and solubility characteristics of these compounds (Zherikova et al., 2016).
Application in Molecular Synthesis
Methyl 4-bromo-3-cyanobenzoate and its derivatives find use in the synthesis of other complex molecules. Research by Wang, Maguire, and Biehl (1998) on the preparation of 2-Cyanobenzoic Acids from Bromobenzoic Acids shows how such compounds can serve as intermediates in organic synthesis. This research is indicative of the broader utility of Methyl 4-bromo-3-cyanobenzoate in chemical synthesis (Wang, Maguire, & Biehl, 1998).
Safety and Hazards
Methyl 4-bromo-3-cyanobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this chemical .
Propiedades
IUPAC Name |
methyl 4-bromo-3-cyanobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXDJXKMGGXRNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-3-cyanobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)pyrimidine-4-carboxamide](/img/structure/B3011559.png)
![(2,4-dichlorophenyl)methyl (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B3011560.png)
![4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B3011563.png)

![2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-4,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B3011568.png)

![5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3011570.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B3011573.png)


